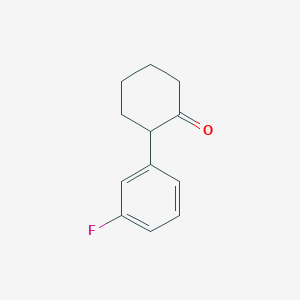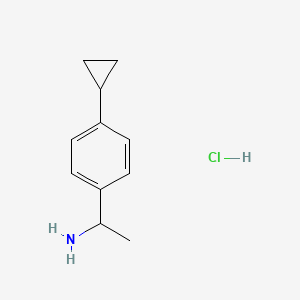
N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline is an organic compound that features a cyclopropyl group, a methoxy group, and a methylaniline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a variety of methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Attachment of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with a precursor molecule.
Formation of the Methylaniline Structure: This can be achieved through the reaction of aniline with methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclopropyl group, potentially opening the ring to form linear or branched alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Linear or branched alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
作用机制
The mechanism of action of N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and activity. The methoxy and methylaniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline is unique due to the combination of its cyclopropyl, methoxy, and methylaniline groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline |
InChI |
InChI=1S/C13H19NO/c1-9-8-12(15-3)6-7-13(9)14-10(2)11-4-5-11/h6-8,10-11,14H,4-5H2,1-3H3 |
InChI 键 |
RGOCIACEJKLEPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC)NC(C)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)




![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)



![N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15275292.png)
![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
